molecular formula C19H15F3O5 B610294 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid

2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid

Cat. No.: B610294
M. Wt: 380.3 g/mol
InChI Key: MLJPLHGJBUWCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PS210 undergoes various chemical reactions, including:

    Oxidation: PS210 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups of PS210.

    Substitution: PS210 can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Overview

2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid, also referred to as PS210, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This compound is primarily recognized for its role as a selective activator of phosphoinositide-dependent protein kinase 1 (PDK1), which is crucial in various signaling pathways involved in cell growth and survival.

Scientific Research Applications

1. Anticancer Activity

Research has indicated that PS210 exhibits significant anticancer properties. It selectively activates PDK1 without affecting other kinases such as protein kinase B (PKB/Akt) or glycogen synthase kinase 3 (GSK3). This specificity allows for targeted therapeutic strategies in cancer treatment, potentially reducing side effects associated with broader kinase inhibitors. Studies have shown that compounds similar to PS210 can inhibit the proliferation of various cancer cell lines, making them promising candidates for further development in oncology.

2. Enzyme Activation

The ability of PS210 to activate specific enzymes like PDK1 opens avenues for research into metabolic regulation and signal transduction pathways. By modulating these pathways, researchers can investigate the compound's potential applications in metabolic disorders and other diseases where these pathways are dysregulated.

3. Drug Design and Development

The unique structural features of PS210, particularly the trifluoromethyl group, enhance its lipophilicity and bioavailability. This characteristic is essential for drug design, as it can improve the pharmacokinetic properties of potential therapeutics. Researchers are exploring modifications of this compound to develop new drugs with improved efficacy and safety profiles.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of PS210, researchers found that it significantly inhibited the growth of several cancer cell lines, including those resistant to traditional chemotherapeutics. The mechanism was linked to the activation of PDK1 and subsequent downstream effects on cell cycle regulation and apoptosis induction.

Case Study 2: Metabolic Regulation

Another investigation focused on the role of PS210 in metabolic regulation. The compound was tested in models of insulin resistance, revealing its potential to enhance insulin signaling through PDK1 activation. This finding suggests that PS210 may have applications beyond oncology, potentially benefiting conditions like type 2 diabetes.

Biological Activity

2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid, also known as PS210, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name : 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid
  • Molecular Formula : C23H23F3O5
  • Molecular Weight : 436.428 g/mol
  • CAS Number : 1221962-87-3

PS210 acts primarily as a potent and selective activator of phosphoinositide-dependent protein kinase 1 (PDK1). It specifically targets the PIF-binding pocket of PDK1, which is crucial for various signaling pathways involved in cell growth and metabolism. Unlike other protein kinases such as S6K, PKB/Akt, or GSK3, PS210 shows selectivity that may reduce off-target effects, making it a candidate for therapeutic applications in cancer and metabolic disorders .

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to PS210 exhibit significant antibacterial properties. For example, certain analogs demonstrated activity against Gram-positive and Gram-negative bacteria, with IC50 values ranging from nanomolar to micromolar concentrations .

CompoundTarget BacteriaIC50 (µM)
PS210E. coli0.2
S. aureus0.14
P. aeruginosa0.55

These results suggest that modifications to the PS210 structure can enhance its antibacterial efficacy.

Anticancer Activity

In vitro studies have shown that PS210 can inhibit the proliferation of various cancer cell lines by activating PDK1, which plays a role in cell survival and proliferation pathways. For instance, it has been noted to induce apoptosis in breast cancer cells through the activation of downstream signaling cascades .

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial properties of PS210 against several bacterial strains using the agar disc-diffusion method. The results indicated that PS210 exhibited significant inhibition zones against both Gram-negative and Gram-positive bacteria, highlighting its potential as an antibacterial agent .

Study 2: Cancer Cell Proliferation

Another research effort focused on the anticancer effects of PS210 on MCF-7 breast cancer cells. The compound was shown to decrease cell viability significantly, with a calculated IC50 value indicating potent activity. The study concluded that the mechanism involved apoptosis mediated by PDK1 signaling pathways .

Properties

IUPAC Name

2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJPLHGJBUWCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the pS210 phosphorylation site?

A1: Phosphorylation at the serine residue S210 (pS210) plays a crucial role in regulating protein-protein interactions (PPIs). This modification can either enhance or inhibit interactions, impacting downstream signaling pathways. []

Q2: Can you give an example of a protein where pS210 is important for its function?

A2: One example is the protein Rnd3. Phosphorylation at S210 (pS210), alongside phosphorylation at S240 (pS240), enhances Rnd3's interaction with the 14-3-3ζ protein. This interaction is further modulated by farnesylation at the C241 residue (fC241). []

Q3: How does pS210 on Rnd3 influence its binding to 14-3-3ζ compared to farnesylation?

A3: Both pS210 and fC241 on Rnd3 enhance its binding to 14-3-3ζ, but through distinct mechanisms. pS210, along with pS240, mediates a multivalent interaction with 14-3-3ζ through an additive mechanism. Conversely, fC241 and pS240 interact via an induced fit mechanism, showcasing the complex interplay between different post-translational modifications. []

Q4: Are there other proteins besides Rnd3 where the role of pS210 has been investigated?

A4: Yes, pS210 is also a key phosphorylation site on the Cytoplasmic Polyadenylation Element Binding protein (CPEB1). This site is crucial for the interaction between CPEB1 and the peptidyl-prolyl-isomerase Pin1. []

Q5: What is the functional consequence of the interaction between Pin1 and CPEB1 mediated by pS210?

A5: The interaction between Pin1 and CPEB1, specifically involving the Pin1 WW domain and the phosphorylated S210 on CPEB1, is proposed to be essential for regulating CPEB1 degradation. [, ] This highlights the role of pS210 in controlling protein stability and turnover.

Q6: Can you elaborate on the experimental techniques used to study the interactions involving pS210?

A6: Researchers utilize various techniques to investigate pS210-mediated interactions. These include:

  • Quantitative thermodynamic measurements: To determine the binding affinities and thermodynamic parameters of interactions. []
  • Kinetic studies: To analyze the association and dissociation rates of protein complexes. []
  • Molecular simulations: To visualize the binding interfaces and understand the molecular mechanisms of interactions. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of protein complexes and map the interaction interfaces at atomic resolution. []
  • Other biophysical methods: Such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy, provide complementary information on binding affinities, kinetics, and conformational changes. []

Q7: Are there any potential therapeutic implications of targeting pS210-mediated interactions?

A7: While research is still ongoing, understanding the intricate mechanisms of how pS210 influences protein-protein interactions could offer potential therapeutic avenues. For instance, disrupting the interaction between Pin1 and CPEB1, which is dependent on pS210, might provide a novel approach to modulate CPEB1 levels and downstream signaling pathways. [, ] This could have implications for various diseases where CPEB1 dysregulation is implicated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.